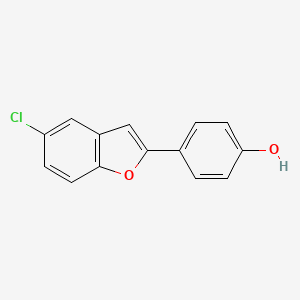

Phenol, 4-(5-chloro-2-benzofuranyl)-

Description

Significance of Benzofuran (B130515) Derivatives in Contemporary Chemical Research

Benzofuran derivatives are a cornerstone of modern medicinal chemistry, exhibiting a remarkable spectrum of biological activities. nih.govnih.gov Their therapeutic potential spans a wide range of applications, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. researchgate.netorganic-chemistry.org This wide-ranging bioactivity has established the benzofuran scaffold as a "privileged structure" in drug discovery. nih.gov

The journey of benzofuran chemistry began in the 19th century, with early investigations laying the groundwork for understanding its fundamental properties and reactivity. Over the decades, the field has witnessed exponential growth, driven by the isolation of numerous naturally occurring benzofurans and the development of sophisticated synthetic methodologies. This historical progression has been pivotal in unlocking the vast potential of this heterocyclic system.

The benzofuran ring system is a versatile scaffold for chemical modification. The fusion of the aromatic benzene (B151609) ring with the electron-rich furan (B31954) ring creates a unique electronic environment that influences its reactivity and interactions with biological targets. The ability to introduce a wide variety of substituents at different positions on both the benzene and furan rings allows for the fine-tuning of the molecule's physicochemical properties and biological functions. This structural adaptability is a key reason for the continued interest in benzofuran chemistry.

"Phenol, 4-(5-chloro-2-benzofuranyl)-", also known as 2-(4-hydroxyphenyl)-5-chlorobenzofuran, represents a specific subclass of benzofuran derivatives characterized by two key structural features: a chlorine atom at the 5-position of the benzofuran core and a phenol (B47542) group attached at the 2-position via a phenyl ring. The presence of the halogen atom can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its biological activity and metabolic stability. The phenolic hydroxyl group, on the other hand, can participate in hydrogen bonding, a crucial interaction in many biological systems. While specific research on this exact molecule is limited, its structural motifs are present in compounds investigated for various therapeutic applications.

Research Imperatives for Chlorinated and Phenolic Benzofurans

The targeted synthesis and evaluation of chlorinated and phenolic benzofurans are driven by specific research imperatives aimed at developing novel compounds with improved efficacy and selectivity.

A central theme in the study of benzofuran derivatives is the elucidation of structure-activity relationships (SAR). nih.govpharmatutor.org SAR studies systematically investigate how modifications to the chemical structure of a molecule affect its biological activity. For chlorinated and phenolic benzofurans, SAR studies aim to understand the impact of the position and nature of the chlorine substituent, as well as the role of the phenolic hydroxyl group, on the compound's interaction with its biological target. nih.gov These studies are crucial for the rational design of more potent and selective drug candidates. For instance, the addition of chlorine groups to a benzofuran structure has been shown in some cases to improve anticancer activity by enhancing binding interactions with the target. beilstein-archives.org

Investigation of Fundamental Molecular Interactions and Mechanisms (in vitro)

Despite the broad interest in benzofuran derivatives, detailed in vitro studies focusing specifically on the fundamental molecular interactions and mechanisms of "Phenol, 4-(5-chloro-2-benzofuranyl)-" are not extensively documented in publicly available scientific literature. Research on benzofuran derivatives often involves screening against various cancer cell lines to determine their cytotoxic or antiproliferative effects. For instance, studies on other chlorinated benzofuran derivatives, such as 5-chlorobenzofuran-2-carboxamides, have been conducted to evaluate their antiproliferative activity against human cancer cell lines.

Molecular docking simulations are a common in vitro technique used to predict the binding of a ligand to a receptor, providing insights into potential mechanisms of action. For example, docking studies with other benzofuran derivatives have investigated their interactions with targets like the α,β-tubulin dimer. Such studies help in understanding the structure-activity relationships that govern the biological effects of these compounds.

Future in vitro research on "Phenol, 4-(5-chloro-2-benzofuranyl)-" would likely involve a battery of assays to elucidate its mechanism of action. These could include:

Enzyme Inhibition Assays: To determine if the compound inhibits specific enzymes, such as kinases or cyclooxygenases, which are often implicated in disease pathways.

Receptor Binding Assays: To identify if the molecule binds to specific cellular receptors.

Cell-Based Assays: To investigate its effects on cellular processes like apoptosis, cell cycle progression, or the production of inflammatory mediators.

Molecular Docking Studies: To computationally model its interaction with potential biological targets.

Without such specific studies, a detailed account of the fundamental molecular interactions and mechanisms of "Phenol, 4-(5-chloro-2-benzofuranyl)-" remains speculative.

Properties

CAS No. |

127988-85-6 |

|---|---|

Molecular Formula |

C14H9ClO2 |

Molecular Weight |

244.67 g/mol |

IUPAC Name |

4-(5-chloro-1-benzofuran-2-yl)phenol |

InChI |

InChI=1S/C14H9ClO2/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8,16H |

InChI Key |

IZMHRHFIVMPTQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phenol, 4 5 Chloro 2 Benzofuranyl and Analogous Benzofuran Structures

Strategic Approaches to Benzofuran (B130515) Core Construction

The construction of the benzofuran nucleus can be achieved through various strategic bond formations, primarily involving intramolecular or intermolecular cyclization processes. researchgate.net Key strategies include the formation of the C7a–O, O–C2, C2–C3, or C3–C3a bonds. researchgate.net Transition metal catalysis, in particular, has emerged as a powerful tool for these transformations, offering mild reaction conditions, functional group tolerance, and high yields. numberanalytics.comunicatt.itrsc.org

Metal-Catalyzed Cyclization and Cross-Coupling Reactions

Transition metal-catalyzed reactions are central to modern benzofuran synthesis. numberanalytics.com Catalysts based on palladium, copper, and other metals are widely used to facilitate the formation of C-C and C-O bonds necessary for constructing the heterocyclic ring. nih.govacs.org These methods include intramolecular cyclizations of appropriately substituted precursors and intermolecular reactions that build the core in a sequential or one-pot fashion. numberanalytics.comnih.gov

Palladium catalysis is a highly versatile and widely employed strategy for synthesizing the benzofuran ring and for the selective functionalization of the pre-formed system. unicatt.itrsc.org These reactions often provide simplified procedures, improved yields, and excellent functional group tolerance. unicatt.itrsc.org

One prominent approach is the Suzuki cross-coupling reaction , which is a powerful method for forming C-C bonds, particularly for creating biaryl structures. mdpi.com This reaction can be applied to synthesize 2-arylbenzofurans by coupling arylboronic acids with functionalized benzofurans, such as 2-(4-bromophenyl)benzofuran, in the presence of a palladium catalyst and a base. mdpi.com

Another key palladium-catalyzed method is the oxidative annulation between phenols and various coupling partners like olefins or alkenylcarboxylic acids. mdpi.comnih.gov This approach allows for the synthesis of a wide array of 2-substituted and 2,3-disubstituted benzofurans. mdpi.comnih.gov For instance, the reaction of phenols with α,β-unsaturated carboxylic acids can proceed via C-H activation, insertion of the acid, decarboxylation, and subsequent cyclization to yield the benzofuran product. nih.gov

The Tsuji-Trost-type reaction offers a pathway for the synthesis of 2-substituted benzo[b]furans through the nucleophilic substitution of benzofuran-2-ylmethyl acetates. nih.govunicatt.itrsc.org The choice of the palladium catalyst and ligand system is crucial for the success of the reaction with different types of nucleophiles (N, S, O, and C-based). unicatt.itrsc.org

Below is a table summarizing various palladium-catalyzed reactions for benzofuran synthesis.

| Reaction Type | Palladium Catalyst/Ligand | Key Reactants | Product Type | Yield (%) | Ref. |

| Suzuki Cross-Coupling | Pd(II) complex | 2-(4-bromophenyl)benzofuran, Arylboronic acids | 2-Arylbenzo[b]furans | Good to Excellent | mdpi.com |

| Oxidative Annulation | Pd(OAc)₂ / 1,10-phenanthroline | Phenols, Alkenylcarboxylic acids | 2,3-Disubstituted benzofurans | Not specified | nih.gov |

| Tsuji-Trost-Type | Pd₂(dba)₃ / dppf | Benzofuran-2-ylmethyl acetate, N-nucleophiles | 2-(Aminomethyl)benzofurans | 75-94 | unicatt.itrsc.org |

| Tsuji-Trost-Type | [Pd(η³-C₃H₅)Cl]₂ / XPhos | Benzofuran-2-ylmethyl acetate, S/O/C-nucleophiles | 2-Substituted benzofurans | High to Excellent | unicatt.itrsc.org |

| Sequential Cross-Coupling/Cyclization | PdCl₂(PPh₃)₂ / CuI | 2-Iodophenols, Terminal alkynes | 2-Substituted benzofurans | 84-91 | nih.gov |

Copper-catalyzed reactions represent an economical and efficient alternative for the synthesis of benzofurans. nih.govnih.gov These methods often utilize readily available starting materials and can proceed under aerobic conditions. rsc.orgrsc.org

A significant copper-catalyzed approach is the aerobic oxidative cyclization of phenols and alkynes . rsc.orgrsc.org This one-pot procedure involves a sequential nucleophilic addition of a phenol (B47542) to an alkyne, followed by an oxidative C-H functionalization and cyclization to form the benzofuran ring. rsc.orgrsc.org Molecular oxygen can be used as the terminal oxidant, making this a highly valuable and environmentally friendly process. rsc.org

Copper catalysts are also effective in promoting the intramolecular O-arylation of 1-(2-haloaryl)ketones to form the C7a–O bond of the benzofuran system. nih.gov This transformation can be achieved with very low (ppm level) loadings of a copper catalyst. nih.gov One-pot procedures have been developed that combine an initial iron-catalyzed halogenation of an aryl ketone with a subsequent copper-catalyzed cyclization. nih.gov Furthermore, copper-catalyzed domino reactions involving Sonogashira coupling followed by intramolecular cyclization have been developed for the synthesis of related dihydrobenzofurans. acs.org

The following table provides examples of copper-catalyzed benzofuran syntheses.

| Reaction Type | Copper Catalyst | Key Reactants | Oxidant | Product Type | Yield (%) | Ref. |

| Aerobic Oxidative Cyclization | Cu(OTf)₂ | Phenols, Alkynes | O₂ | Polysubstituted benzofurans | Moderate to Good | rsc.orgrsc.org |

| Intramolecular O-Arylation | CuI | 1-(2-Iodoaryl)ketones | - | 2,3-Disubstituted benzofurans | 55 (with 14 ppm CuI) | nih.gov |

| Domino Coupling/Cyclization | CuI / 1,10-phenanthroline | o-Bromobenzyl tertiary alcohols, Terminal aryl acetylenes | - | 1,3-Dihydro-2-benzofurans | Not specified | acs.org |

| One-pot Amination/Cyclization | CuBr | Salicylaldehydes, Amines, Calcium carbide | - | Amino-substituted benzofurans | High | nih.gov |

The Sonogashira cross-coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for building precursors for benzofuran synthesis. nih.gov This reaction is typically catalyzed by a combination of palladium and copper catalysts. nih.gov The resulting o-alkynylphenols are versatile intermediates that can undergo subsequent intramolecular cyclization to afford the benzofuran ring. numberanalytics.com

This cascade process can be performed in a one-pot fashion, enhancing synthetic efficiency. nih.govacs.org For example, 2-iodophenols can be coupled with terminal alkynes using a Pd/Cu catalytic system, and the resulting intermediate cyclizes in situ to yield 2-substituted benzofurans. nih.gov This methodology has been extended to three-component reactions, where a 2-iodophenol, a terminal alkyne, and an aryl iodide react sequentially under Sonogashira conditions to produce highly substituted 2,3-disubstituted benzofurans. nih.gov The use of microwave irradiation can significantly shorten reaction times and improve yields in these multi-step sequences. nih.gov

The scope of this strategy is broad, tolerating a variety of functional groups on both the phenol and alkyne components, making it a valuable tool for creating diverse libraries of benzofuran derivatives. researchgate.netrsc.org

The table below showcases the Sonogashira coupling-cyclization strategy.

| Strategy | Catalyst System | Key Reactants | Key Intermediate | Product Type | Yield (%) | Ref. |

| One-Pot Two-Component | (PPh₃)PdCl₂ / CuI | Iodophenols, Terminal alkynes | 2-(1-Alkynyl)phenol | 2-Substituted benzofurans | 84-91 | nih.gov |

| One-Pot Three-Component | Pd catalyst | 2-Iodophenols, Terminal acetylenes, Aryl iodides | 2-(1-Alkynyl)phenol | 2,3-Disubstituted benzofurans | Good to Excellent | nih.gov |

| Domino Reaction | Pd PEPPSI complexes | 2-Iodoarenes, Alkynes | Not isolated | Substituted benzofurans | Moderate to Good | researchgate.net |

Direct Syntheses from Phenols and α-Haloketones

The reaction between phenols and α-haloketones is one of the most established and convenient routes for the synthesis of benzofurans. mdpi.comnih.govyoutube.com This method typically proceeds in two steps: an initial O-alkylation of the phenol with the α-haloketone to form an α-aryloxyketone intermediate, followed by an intramolecular cyclodehydration to close the furan (B31954) ring. mdpi.comnih.gov

Recent advancements have enabled the direct, one-step synthesis of benzofurans from phenols and α-haloketones, combining a Friedel–Crafts-like C-alkylation and the subsequent intramolecular cyclodehydration into a single operation. mdpi.comnih.gov This approach offers high regioselectivity and a broad substrate scope. mdpi.com

A notable example is the use of titanium tetrachloride (TiCl₄) as a promoter for this transformation. mdpi.comnih.gov In this protocol, the reaction between a phenol and an α-haloketone under reflux in a suitable solvent affords the desired benzofuran derivative in moderate to excellent yields. mdpi.com This method is advantageous as it avoids the isolation of the intermediate α-aryloxyketone and often proceeds with high regioselectivity, where the alkylation occurs at the ortho position to the hydroxyl group, followed by cyclization. researchgate.netmdpi.com The reaction is successful with a variety of substituted phenols and both cyclic and acyclic α-haloketones. mdpi.com Intramolecular Friedel-Crafts reactions are generally effective for forming five- and six-membered rings. masterorganicchemistry.com

The table below illustrates the scope of the one-step synthesis of benzofurans.

| Phenol Substrate | α-Haloketone Substrate | Promoter | Product | Yield (%) | Ref. |

| Phenol | 2-Chlorocyclohexanone | TiCl₄ | 1,2,3,4-Tetrahydrodibenzofuran | 90 | mdpi.com |

| 4-Methylphenol | 2-Chlorocyclohexanone | TiCl₄ | 8-Methyl-1,2,3,4-tetrahydrodibenzofuran | 92 | mdpi.com |

| 4-Methoxyphenol | 2-Chlorocyclohexanone | TiCl₄ | 8-Methoxy-1,2,3,4-tetrahydrodibenzofuran | 88 | mdpi.com |

| Naphth-2-ol | 2-Chlorocyclohexanone | TiCl₄ | 7,8,9,10-Tetrahydronaphtho[2,1-b]furan | 95 | mdpi.com |

Titanium Tetrachloride Promoted Reactions

Titanium tetrachloride (TiCl₄) has emerged as a cost-effective and efficient Lewis acid catalyst for various organic transformations, including the synthesis of benzofuran derivatives. eurekaselect.combenthamdirect.com A prominent application of TiCl₄ in this context is the promotion of intramolecular cyclodehydration of aryloxyketones. sci-hub.stresearchgate.net This method provides a facile and direct route to constructing the benzofuran ring system with good yields and high regioselectivity. sci-hub.stresearchgate.net

The reaction is believed to proceed through titanium enolates, facilitating the ring-closing process. researchgate.net The versatility of TiCl₄ allows it to be used in sub-stoichiometric quantities, functioning as a true catalyst under mild conditions, which is advantageous for the synthesis of multifunctional systems. eurekaselect.combenthamdirect.comresearchgate.net This approach is applicable to a broad series of aryloxyketones for the preparation of both benzofurans and their naphthofuran analogues. sci-hub.stresearchgate.net Another related method involves the use of low-valent titanium, generated from titanium trichloride (B1173362) and zinc powder, to cyclize ketoesters derived from o-hydroxyacetophenone into benzofurans in good yields. ajol.info

Table 1: Overview of Titanium Tetrachloride Promoted Benzofuran Synthesis

| Starting Material | Reagent | Key Transformation | Product | Reference |

|---|---|---|---|---|

| Aryloxyketones | TiCl₄ | Intramolecular Cyclodehydration | Benzofurans/Naphthofurans | sci-hub.stresearchgate.net |

Claisen Rearrangement and Ring-Closing Metathesis (RCM) Approaches

A modular and highly effective strategy for constructing benzofuran rings involves a sequence of Claisen rearrangement and ring-closing metathesis (RCM). nih.govresearchgate.net This multi-step approach offers a versatile pathway to a variety of substituted benzofurans from readily available phenols. nih.govresearchgate.net The typical sequence begins with the allylation of a phenol, followed by a thermally induced Claisen rearrangement to introduce an allyl group onto the aromatic ring. wits.ac.za A subsequent O-allylation provides the necessary di-allyl precursor for the key RCM step. organic-chemistry.org

Ruthenium-based catalysts are commonly employed to facilitate both the isomerization of the C-allyl and O-allyl groups to their vinylic counterparts and the subsequent RCM, which forms the furan ring. organic-chemistry.org This strategy has proven effective for synthesizing a range of benzofuran derivatives, tolerating various substituents, including electron-withdrawing groups that are useful for further chemical modifications. organic-chemistry.org The yields for the combined isomerization and RCM steps are often very good, demonstrating the efficiency of this synthetic route. wits.ac.zaorganic-chemistry.org

Table 2: Key Steps in Claisen Rearrangement/RCM Benzofuran Synthesis

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1. O-Allylation | A phenol is reacted with an allyl halide. | Introduces the first allyl group. | wits.ac.za |

| 2. Claisen Rearrangement | The O-allyl phenol is heated. | Moves the allyl group from the oxygen to the carbon of the aromatic ring. | nih.govwits.ac.za |

| 3. Second O-Allylation | The resulting C-allyl phenol is allylated again. | Creates the 1-allyl-2-allyloxybenzene precursor for RCM. | organic-chemistry.org |

Specific Synthesis Routes for Phenol, 4-(5-chloro-2-benzofuranyl)-

Multi-Step Synthesis involving 5-Chlorosalicylaldehyde (B124248) and α-Bromo-p-chloroacetophenone

A specific and direct route to a key precursor of the target compound involves a three-step synthesis starting from p-chloroacetophenone and salicylaldehyde (B1680747). google.com This pathway constructs the 5-chloro-2-aroylbenzofuran skeleton through sequential halogenation of the starting materials, followed by a base-mediated condensation and cyclization reaction. google.com

The synthesis of the α-bromo-p-chloroacetophenone intermediate is achieved through the selective bromination of p-chloroacetophenone. google.com In one procedure, p-chloroacetophenone is dissolved in glacial acetic acid and heated, after which liquid bromine is added dropwise to facilitate the reaction. google.com The product, α-bromo-p-chloroacetophenone, is then isolated by crystallization. google.com Alternative methods for the bromination of the acetyl side-chain of acetophenone (B1666503) derivatives often utilize bromine in methanol, sometimes with an acid catalyst. zenodo.org The selectivity of the bromination—whether it occurs on the aromatic ring or the side-chain—can be manipulated by controlling the electron density of the aromatic ring. zenodo.org For substrates like p-chloroacetophenone, where the ring is deactivated, side-chain bromination is favored. zenodo.org

The second key intermediate, 5-chlorosalicylaldehyde, is prepared by the direct chlorination of salicylaldehyde. google.com This is accomplished by introducing purified chlorine gas into salicylaldehyde until the reaction mixture turns a distinct brilliant yellow, indicating the completion of the reaction. google.com The product is then isolated through crystallization from ethanol (B145695). google.com

The final construction of the benzofuran ring is achieved through the reaction of 5-chlorosalicylaldehyde and α-bromo-p-chloroacetophenone, mediated by a base such as potassium hydroxide (B78521) (KOH). google.com In a typical procedure, KOH is suspended in ethanol and heated. google.com The 5-chlorosalicylaldehyde is added first, followed by the portion-wise addition of α-bromo-p-chloroacetophenone. google.com The mixture is then heated to reflux, which drives the condensation and subsequent intramolecular cyclization to form the benzofuran ring. google.com This reaction sequence results in the formation of 5-chloro-2-(4-chlorobenzoyl)benzofuran, also named 5-chloro-2-benzofuranyl-p-chlorophenyl-ketone. google.com This method is characterized by mild reaction conditions and high product yields, making it suitable for larger-scale production. google.com

Table 3: Summary of the Synthesis of 5-chloro-2-(4-chlorobenzoyl)benzofuran

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | p-Chloroacetophenone, Bromine | Glacial acetic acid, heat | α-Bromo-p-chloroacetophenone | Not specified | google.com |

| 2 | Salicylaldehyde, Chlorine | Neat, until color change | 5-Chlorosalicylaldehyde | Not specified | google.com |

Demethylation Strategies for Hydroxyphenyl Benzofurans

The synthesis of hydroxyphenyl benzofurans, which are valuable precursors and biologically active compounds, often involves the demethylation of a corresponding methoxy-substituted precursor as a key final step. This transformation is critical for unmasking a phenolic hydroxyl group, which can be crucial for biological activity or for further functionalization.

One of the most effective and widely used reagents for this purpose is boron tribromide (BBr₃). This Lewis acid is particularly efficient at cleaving aryl methyl ethers without significantly affecting other functional groups. A notable application of this strategy is in the synthesis of naturally occurring benzofurans. For instance, the total synthesis of Diptoindonesin G, a biologically active natural product, utilizes demethylation via BBr₃ as a crucial step to yield the final hydroxyphenyl benzofuran structure. nih.gov The reaction typically proceeds by treating the methoxy-substituted benzofuran with BBr₃ in an appropriate anhydrous solvent, followed by quenching to reveal the desired phenol.

The synthesis of 2-(4-hydroxyphenyl)benzofurans, which are investigated as β-amyloid aggregation inhibitors, also relies on the presence of a hydroxyl group. researchgate.net While various synthetic routes lead to these compounds, pathways involving the cleavage of a methyl ether provide a reliable method for introducing the key phenolic moiety. researchgate.net

Table 1: Demethylation Reagents for Hydroxyphenyl Benzofurans

| Reagent | Substrate Example | Product Type | Reference |

|---|

Regioselective Synthesis of Substituted Benzofurans

Achieving specific substitution patterns on the benzofuran core is a significant challenge in synthetic chemistry. Regioselectivity—the control over the position of chemical bond formation—is paramount for creating complex and functionally specific molecules. Several advanced methodologies have been developed to address this challenge.

A direct, one-step protocol for synthesizing substituted benzofurans involves the reaction of phenols with α-haloketones, promoted by titanium tetrachloride. nih.gov This method combines a Friedel–Crafts-like alkylation and an intramolecular cyclodehydration into a single step, offering high levels of regioselectivity and yielding a variety of benzofurans in moderate to excellent yields. nih.gov

Another powerful strategy for achieving programmable substitution involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. nih.govoregonstate.eduacs.org This reaction cascade allows for the preparation of benzofuranones with substituents at any desired position. nih.govoregonstate.eduacs.org These benzofuranone intermediates can then be readily converted into the corresponding substituted benzofurans, providing a versatile route to complex substitution patterns that are difficult to access through classical methods. nih.govoregonstate.edu

Furthermore, various metal-catalyzed reactions have been developed to ensure high regioselectivity. For example, Indium(III) halides can catalyze the hydroalkoxylation of alkynylphenols, which proceeds with 5-endo-dig regioselectivity to afford benzofurans in high yields. mdpi.com Similarly, a one-pot approach starting from simple ketones involves a regioselective iron(III)-catalyzed halogenation, followed by a metal-mediated O-arylation and subsequent cyclization to produce highly substituted benzofurans. mdpi.com

Table 2: Regioselective Synthesis Methods for Substituted Benzofurans

| Method | Starting Materials | Catalyst/Promoter | Key Feature | Reference |

|---|---|---|---|---|

| One-Step Alkylation/Cyclodehydration | Phenols, α-Haloketones | Titanium Tetrachloride | High regioselectivity in a single step. nih.gov | nih.gov |

| Diels-Alder Cascade | 3-Hydroxy-2-pyrones, Nitroalkenes | None (thermal) or TFA | Programmable substitution at any position. nih.govoregonstate.edu | nih.govoregonstate.edu |

| Hydroalkoxylation | Alkynylphenols | Indium(III) halides | 5-endo-dig regioselectivity. mdpi.com | mdpi.com |

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are increasingly influencing the synthesis of complex molecules like benzofurans.

Development of Eco-Friendly Synthetic Methodologies

Significant efforts have been directed toward developing environmentally benign synthetic routes to benzofurans. nih.gov One promising approach involves the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol (ChCl.EG). nih.govacs.org These solvents are biodegradable, have low toxicity, and can be used in one-pot reactions, for example, in the copper-catalyzed synthesis of benzofurans from o-hydroxy aldehydes, amines, and alkynes. nih.govacs.org

Electrochemical methods also represent a green alternative for synthesis. The electrochemical oxidation of catechols in the presence of 2-hydroxy-1,4-naphthoquinone (B1674593) in aqueous solutions allows for the synthesis of benzofuranoquinone derivatives. nih.gov This method avoids harsh chemical oxidants and organic solvents, making it an environmentally friendly process. nih.gov

The use of greener catalysts is another key aspect. Zirconium chloride has been employed as an efficient and eco-friendly catalyst for the synthesis of benzofuran chalcones from 2-acetyl benzofuran and various aromatic aldehydes at room temperature without a solvent. researchgate.netresearchgate.net

Catalyst-Free and Solvent-Free Procedures

Eliminating catalysts and solvents altogether represents a major goal in green synthesis. Several catalyst-free and solvent-free procedures for benzofuran synthesis have been reported. researchgate.net

One such method involves the reaction between nitroepoxides and salicylaldehydes, which proceeds at elevated temperatures in the absence of a catalyst to yield various benzofuran derivatives. nih.gov Another catalyst-free approach involves the successive reactions of hydroxyl-substituted aryl alkynes with sulfur ylides to generate the benzofuran ring. nih.gov

Solvent-free heating has been successfully applied to the Claisen-Schmidt condensation reaction between 3-formylchromone and 2-acetyl-5-substituted benzofuran to produce chalcones, which are important intermediates. researchgate.net Additionally, solvent-drop grinding, a mechanochemical technique, has been used with an eco-friendly catalyst (DABCO) for the synthesis of pyrazole derivatives from benzofuran chalcones, minimizing waste and environmental impact. researchgate.net A metal-free cyclization of ortho-hydroxystilbenes to 2-arylbenzofurans can also be achieved using hypervalent iodine reagents, avoiding the use of toxic heavy metals. organic-chemistry.org

Table 3: Green and Sustainable Synthetic Approaches to Benzofurans

| Approach | Reaction Type | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvents | One-pot synthesis from aldehydes, amines, alkynes | Copper iodide catalyst, ChCl.EG solvent | Use of a biodegradable, eco-friendly solvent. nih.govacs.org | nih.govacs.org |

| Electrochemical Synthesis | Oxidation of catechols | Aqueous solution, carbon rod electrode | Avoids harsh oxidants and organic solvents. nih.gov | nih.gov |

| Catalyst-Free Synthesis | Reaction of nitroepoxides and salicylaldehydes | K₂CO₃, DMF, 110 °C | Eliminates the need for a catalyst. nih.gov | nih.gov |

| Solvent-Free Synthesis | Condensation of aldehydes and acetyl benzofurans | Zirconium chloride, room temperature | Avoids the use of bulk solvents. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Spectroscopic Data for Phenol, 4-(5-chloro-2-benzofuranyl)- Remains Elusive in Scientific Literature

A thorough search of scientific databases and chemical literature has revealed a significant lack of published experimental data for the advanced spectroscopic characterization of the chemical compound Phenol, 4-(5-chloro-2-benzofuranyl)-. Despite extensive queries for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy data, no specific spectra or detailed research findings for this particular molecule could be located.

The inquiry sought to populate a detailed article structure, including sections on ¹H NMR for proton assignment, ¹³C NMR for carbon skeleton elucidation, advanced 2D NMR techniques for structural confirmation, IR spectroscopy for functional group identification, and Raman spectroscopy for complementary vibrational analysis. The successful generation of such an article, complete with the requisite data tables and in-depth discussion, is contingent upon the availability of primary research that has synthesized and characterized this specific compound.

While spectroscopic information is available for structurally related compounds—such as various substituted phenols, chlorinated aromatic systems, and other benzofuran derivatives—extrapolating this data to Phenol, 4-(5-chloro-2-benzofuranyl)- would be scientifically unsound. Spectroscopic properties are highly sensitive to the precise molecular structure, and even minor changes in substituent patterns can lead to significant shifts in spectral data.

Consequently, due to the absence of specific experimental findings for Phenol, 4-(5-chloro-2-benzofuranyl)-, it is not possible to provide a scientifically accurate and thorough analysis of its spectroscopic characteristics as requested. The creation of data tables and detailed descriptions for each spectroscopic technique would require access to peer-reviewed research that has explicitly reported these measurements. At present, such research does not appear to be publicly available.

Advanced Spectroscopic Characterization of Phenol, 4 5 Chloro 2 Benzofuranyl

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are powerful tools for elucidating the electronic structure and excited-state dynamics of molecules. These methods provide valuable information on how molecules absorb light and subsequently dissipate the absorbed energy.

Ultraviolet-Visible (UV-Vis) spectroscopy of Phenol (B47542), 4-(5-chloro-2-benzofuranyl)- reveals distinct absorption bands in the ultraviolet region of the electromagnetic spectrum. These absorptions correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The principal electronic transitions observed are attributed to π → π* transitions within the aromatic and heterocyclic ring systems of the molecule.

A detailed analysis of the UV-Vis spectrum, including the determination of molar absorptivity (ε), provides quantitative information about the probability of these electronic transitions.

Table 1: UV-Vis Spectroscopic Data for Phenol, 4-(5-chloro-2-benzofuranyl)-

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Assignment |

| Data Not Available | Data Not Available | Data Not Available | π → π* |

Upon absorption of photons, Phenol, 4-(5-chloro-2-benzofuranyl)- can transition to an electronically excited state. Fluorescence spectroscopy is employed to study the subsequent de-excitation process through the emission of light. The fluorescence spectrum provides information about the energy difference between the first excited singlet state (S1) and the ground state (S0).

The photophysical properties, including the fluorescence emission maximum, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF), are crucial for understanding the behavior of the excited molecule. The quantum yield quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The lifetime of the excited state indicates the average time the molecule spends in the excited state before returning to the ground state.

These photophysical parameters are sensitive to the molecular environment, including the polarity of the solvent. Such studies can provide insights into the nature of the excited state and the non-radiative decay pathways that compete with fluorescence.

Table 2: Fluorescence Spectroscopic Data for Phenol, 4-(5-chloro-2-benzofuranyl)-

| Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Following a comprehensive search for scientific literature, it has been determined that there are no available computational and theoretical investigation records specifically for the chemical compound "Phenol, 4-(5-chloro-2-benzofuranyl)-" that align with the detailed outline requested.

The search for data pertaining to Density Functional Theory (DFT) calculations, including molecular geometry optimization, conformational analysis, electronic structure analysis (such as HOMO-LUMO, Molecular Electrostatic Potential mapping, and Natural Bond Orbital analysis), and the prediction of spectroscopic parameters for this specific compound did not yield any published research.

Consequently, the generation of an article with the specified structure and content is not possible at this time due to the absence of the necessary foundational research data.

Computational and Theoretical Investigations of Phenol, 4 5 Chloro 2 Benzofuranyl

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. easychair.orgresearchgate.net

Solvent Effects on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its solvent environment. easychair.org MD simulations can explicitly model solvent molecules (e.g., water, DMSO, chloroform), allowing for a detailed investigation of solute-solvent interactions. aip.org By analyzing the simulation trajectory, one can study the formation of hydrogen bonds between the phenolic hydroxyl group and solvent molecules. Furthermore, the simulations can reveal how the solvent affects the conformational preferences of Phenol (B47542), 4-(5-chloro-2-benzofuranyl)-. The distribution of solvent molecules around the solute can be characterized using radial distribution functions, providing a picture of the solvation shell structure. easychair.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for their biological effects. nih.govijsmr.in

A QSAR study involving Phenol, 4-(5-chloro-2-benzofuranyl)- would begin with the calculation of a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP for hydrophobicity), electronic properties (e.g., partial charges, HOMO/LUMO energies), and steric properties (e.g., molecular volume, surface area). researchgate.net

Once descriptors are calculated for a training set of molecules with known biological activities, a mathematical model is developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms. ijsmr.in This model can then be used to predict the activity of Phenol, 4-(5-chloro-2-benzofuranyl)-. The results of such a study could guide the synthesis of more potent analogues by identifying which molecular properties are most influential for the desired biological activity.

Computational Descriptors for Predicting Biological Interactions

Computational descriptors are numerical values that characterize the chemical and physical properties of a molecule. These descriptors are instrumental in predicting a compound's behavior in a biological system, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its affinity for specific protein targets. For a molecule like "Phenol, 4-(5-chloro-2-benzofuranyl)-", a range of descriptors would typically be calculated to build a comprehensive in silico profile.

Commonly calculated descriptors for similar compounds include:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters such as molecular surface area and volume.

Electronic Descriptors: These relate to the electron distribution within the molecule and are crucial for understanding intermolecular interactions. Examples include partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Physicochemical Descriptors: These include properties like hydrophobicity (logP), aqueous solubility (logS), and pKa, which are vital for predicting a compound's pharmacokinetic behavior.

While a comprehensive table of these descriptors for "Phenol, 4-(5-chloro-2-benzofuranyl)-" cannot be compiled from existing literature, the following table illustrates the types of descriptors that would be relevant for its computational analysis.

Table 1: Representative Computational Descriptors for Biological Interaction Prediction No specific data is available for Phenol, 4-(5-chloro-2-benzofuranyl)-. The following is a generalized representation.

| Descriptor Class | Specific Descriptor | Predicted Biological Relevance |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Membrane permeability, bioavailability |

| pKa (Acid Dissociation Constant) | Ionization state at physiological pH, receptor binding | |

| Electronic | Dipole Moment | Polarity, strength of intermolecular interactions |

| HOMO/LUMO Energies | Reactivity, potential for covalent bond formation | |

| Topological | Molecular Weight | Size, diffusion rate |

| Number of Rotatable Bonds | Conformational flexibility, binding affinity | |

| Geometrical | Polar Surface Area (PSA) | Membrane penetration, blood-brain barrier passage |

Ligand-Based and Structure-Based QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new compounds and for optimizing lead structures in drug development. QSAR methodologies can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based QSAR: This approach is employed when the 3D structure of the biological target is unknown. It relies on the principle that compounds with similar structures are likely to have similar biological activities. Ligand-based methods involve aligning a set of active molecules and identifying common structural features (pharmacophores) that are essential for their activity. While the application of this methodology to a series of compounds including "Phenol, 4-(5-chloro-2-benzofuranyl)-" would be a standard approach to predict its activity against a particular target, no such studies have been published.

Structure-Based QSAR: When the 3D structure of the biological target is available, structure-based QSAR can be utilized. This powerful technique involves docking the ligand into the active site of the target protein to understand the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. The insights gained from these interactions can then be used to build a QSAR model.

The development of a QSAR model for "Phenol, 4-(5-chloro-2-benzofuranyl)-" would require a dataset of structurally related compounds with measured biological activity against a specific target. The following table outlines the hypothetical parameters of a QSAR model that could be developed for this compound and its analogs.

Table 2: Illustrative Parameters of a Hypothetical QSAR Model No specific QSAR model for Phenol, 4-(5-chloro-2-benzofuranyl)- is available. The table represents a generalized example.

| QSAR Model Parameter | Description | Potential Implication for Activity |

| Correlation Coefficient (R²) | A measure of the goodness of fit of the model. | A value close to 1 would indicate a highly predictive model. |

| Cross-validated R² (Q²) | A measure of the model's predictive power on new data. | A high Q² value suggests the model is robust and not overfitted. |

| Descriptor Coefficients | The weight of each descriptor in the QSAR equation. | Indicates the relative importance of different molecular properties for biological activity. |

Despite a comprehensive search for scientific literature, no specific studies detailing the structure-activity relationships (SAR) or in vitro biological target interactions of the chemical compound Phenol, 4-(5-chloro-2-benzofuranyl)- were identified. The current body of scientific research does not appear to contain specific data regarding the influence of its chlorophenyl substituent on biological activity, the role of its phenolic hydroxyl group in molecular recognition, or its interactions with Cytochrome P450 enzymes (such as CYP1A2 and CYP2D6) or kinases (such as CDK8).

Therefore, it is not possible to provide a detailed analysis based on published research findings for the specific sections and subsections requested in the article outline. General principles of medicinal chemistry and the known biological activities of related benzofuran (B130515) and phenol derivatives could offer hypothetical insights, but such speculation would not meet the required standard of being based on direct scientific evidence for "Phenol, 4-(5-chloro-2-benzofuranyl)-".

Further experimental research is needed to elucidate the specific biological properties and structure-activity relationships of this particular compound.

Structure Activity Relationships Sar and in Vitro Biological Target Interactions of Phenol, 4 5 Chloro 2 Benzofuranyl

Mechanistic Investigations of In Vitro Biological Activity

Enzyme Inhibition Studies

Chorismate Mutase Inhibition

There is no available scientific literature or experimental data detailing the in vitro inhibitory activity of Phenol (B47542), 4-(5-chloro-2-benzofuranyl)- against chorismate mutase. This enzyme is a key target in the shikimate pathway, which is essential for bacteria, fungi, and plants but absent in mammals, making it an attractive target for antimicrobial drug development. However, studies specifically evaluating the interaction of this compound with chorismate mutase have not been reported.

Receptor Binding Profiling

A comprehensive search of receptor binding databases and scientific publications did not yield any data on the binding profile of Phenol, 4-(5-chloro-2-benzofuranyl)- across a panel of biological receptors. Such profiling is crucial for identifying potential molecular targets and understanding the compound's pharmacological spectrum. Without these studies, the affinity and selectivity of this compound for various receptors, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors, remain unknown.

Cellular Pathway Modulation (in vitro models)

Information regarding the effects of Phenol, 4-(5-chloro-2-benzofuranyl)- on cellular pathways in in vitro models is not available in the current body of scientific literature. Studies using cell-based assays to investigate the modulation of specific signaling cascades, gene expression, or other cellular processes have not been published for this compound. Therefore, its cellular mechanism of action and potential therapeutic or toxicological effects at the cellular level are yet to be determined.

Molecular Docking and Simulation Studies

Detailed molecular docking and simulation studies specifically investigating the interactions of Phenol, 4-(5-chloro-2-benzofuranyl)- with protein targets are not described in published research. While the broader class of benzofurans has been the subject of computational studies to explore their binding modes with various enzymes and receptors, this particular derivative has not been a specific focus.

Ligand-Protein Interaction Analysis

There are no published reports that provide an analysis of the specific ligand-protein interactions between Phenol, 4-(5-chloro-2-benzofuranyl)- and any biological target. Such analyses, which typically identify key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds, are fundamental to understanding the molecular basis of a compound's activity. The absence of this information precludes any detailed discussion of its binding mechanism.

Binding Affinity Prediction and Hotspot Identification

In the absence of molecular docking studies, there are no available predictions of the binding affinity (e.g., in kcal/mol) of Phenol, 4-(5-chloro-2-benzofuranyl)- for any protein target. Consequently, the identification of binding site "hotspots"—specific residues that contribute significantly to the binding energy—has not been performed for this compound.

Applications of Phenol, 4 5 Chloro 2 Benzofuranyl in Advanced Materials Science and Chemical Synthesis Research

Role as a Versatile Synthetic Building Block

Phenolic compounds and benzofuran (B130515) derivatives are generally recognized as valuable building blocks in organic synthesis. nih.gov Phenols can be readily converted into a variety of functional groups, and the benzofuran scaffold is a core structure in many natural products and biologically active molecules. nih.govnih.gov However, specific applications for Phenol (B47542), 4-(5-chloro-2-benzofuranyl)- in the following areas have not been documented in the available literature.

Precursor for Complex Organic Architectures

There is no available research detailing the use of Phenol, 4-(5-chloro-2-benzofuranyl)- as a starting material for the synthesis of complex organic architectures. While general methods exist for elaborating phenols and benzofurans into more complex structures, specific examples employing this particular compound are not reported. rsc.org

Reagent in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, often utilizing aryl halides and boronic acids with a palladium catalyst. nih.gov Phenols can be converted to aryl triflates or other derivatives to participate as electrophiles in such reactions. nih.gov However, a search of the scientific literature did not yield any instances of Phenol, 4-(5-chloro-2-benzofuranyl)- being used as a reagent or substrate in Suzuki-Miyaura coupling or other named cross-coupling reactions.

Intermediate in the Synthesis of Functionalized Molecules

While it is plausible that Phenol, 4-(5-chloro-2-benzofuranyl)- could serve as an intermediate in multi-step syntheses, there are no specific published reports that identify it as such for the creation of other functionalized molecules. General synthetic routes to benzofurans often start from substituted phenols, suggesting its potential role, but documented examples are lacking. nih.govrsc.org

Contributions to Materials Science Research

The benzofuran nucleus is of interest in materials science due to its rigid, planar structure and electronic properties, which can be tuned by substitution. mdpi.com Similarly, halogenated compounds are explored for their impact on the electronic characteristics of organic materials. rsc.org Despite this, specific research into the materials science applications of Phenol, 4-(5-chloro-2-benzofuranyl)- is not found in the current body of scientific literature.

Exploration in Organic Light-Emitting Diodes (OLEDs) Research

A comprehensive search for the application of Phenol, 4-(5-chloro-2-benzofuranyl)- in the field of OLEDs yielded no results. Research in OLEDs often involves heterocyclic compounds, but this specific molecule has not been reported as a component in emitting layers, host materials, or charge-transport layers.

Investigation in Field-Effect Transistors (FETs) Research

Similarly, there is no documented investigation of Phenol, 4-(5-chloro-2-benzofuranyl)- in the context of field-effect transistors. While furan-based materials are explored for organic electronics, the performance and properties of this particular compound as a semiconductor in FETs have not been studied or reported. ntu.edu.sg

Potential for Developing Polymers with Enhanced Properties

The benzofuran moiety is a recognized building block in polymer science. Polymers derived from benzofuran, known as polybenzofurans, are noted for their rigidity, high glass-transition temperature (Tg), and transparency, making them suitable for creating transparent thermoplastics. nih.govnagoya-u.ac.jpacs.org Research has focused on controlling the molecular weight and optical activity of polybenzofuran to develop new functional polymer materials with enhanced thermal properties. nih.govnagoya-u.ac.jp

However, there is no specific research available that details the synthesis or properties of polymers derived from Phenol, 4-(5-chloro-2-benzofuranyl)- . The presence of the phenolic hydroxyl group and the chloro-substituent on the benzofuran ring would theoretically allow for its incorporation into various polymer backbones, such as polyesters or polyamides, potentially imparting unique thermal or flame-retardant properties. researchgate.netnih.gov Despite this theoretical potential, no studies have been published that confirm or explore these possibilities for this specific compound.

Use in Dye and Pigment Research

Benzofuran derivatives have found applications in the synthesis of various dyes, including industrial dyes and photosensitizers for dye-sensitized solar cells. nih.govacs.org The extended π-system of the benzofuran ring is a key feature of many chromophores. The structural framework allows for modifications that can tune the optical properties of the resulting dyes. researchgate.net

A search of the scientific literature yields no specific examples of Phenol, 4-(5-chloro-2-benzofuranyl)- being used as a precursor or intermediate in the synthesis of dyes or pigments. While its chemical structure suggests it could be functionalized to create azo dyes or other classes of colorants, no such research has been documented.

Novel Applications in Chemical Biology and Drug Discovery Research

The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry and drug discovery due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govrsc.orgtaylorandfrancis.com Derivatives have been investigated for antimicrobial, anticancer, antiviral, and anti-inflammatory properties, among others. scienceopen.comrsc.orgnih.gov

Development of Chemical Probes for Biological Systems

Benzofuran derivatives have been explored as fluorescent probes due to their favorable electrochemical and photophysical properties. nih.gov Modifications to the benzofuran structure can be used to optimize optical properties for applications in medical imaging. nih.gov However, there is no specific mention in the literature of Phenol, 4-(5-chloro-2-benzofuranyl)- being developed or utilized as a chemical probe for studying biological systems.

Scaffold for Glycodiversification Studies

While the benzofuran scaffold is widely used in medicinal chemistry, there is no available research specifically linking Phenol, 4-(5-chloro-2-benzofuranyl)- to glycodiversification studies. Such studies typically involve the enzymatic or chemical modification of a core scaffold with various sugar moieties to explore structure-activity relationships, but this has not been reported for the compound .

Lead Compound Generation for Preclinical Investigations

The benzofuran nucleus is a common starting point for the design and synthesis of new therapeutic agents. nih.govscienceopen.com Many derivatives serve as lead compounds that are optimized to enhance potency and selectivity for various biological targets. rsc.orgnih.gov Numerous studies highlight the potential of the benzofuran class in generating candidates for preclinical investigation. nih.gov

Despite the general promise of the benzofuran class, Phenol, 4-(5-chloro-2-benzofuranyl)- itself has not been identified as a specific lead compound in the available scientific literature. While structurally similar compounds have been synthesized and evaluated for biological activity, such as inhibitors of β-amyloid aggregation, data on this precise molecule is absent. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Phenol, 4-(5-chloro-2-benzofuranyl)-, and what analytical techniques validate its purity?

- Methodology : Multi-step organic synthesis is typically employed, including Friedel-Crafts acylation or Suzuki-Miyaura coupling to assemble the benzofuran and chlorophenyl moieties. Reaction intermediates are monitored via thin-layer chromatography (TLC), while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity and purity .

- Key Considerations : Solvent selection (e.g., dichloromethane for acylation) and temperature control (e.g., 0–5°C for sensitive intermediates) are critical to avoid side reactions.

Q. How is the crystal structure of Phenol, 4-(5-chloro-2-benzofuranyl)- determined, and what software tools are used?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses synchrotron or in-house diffractometers, followed by refinement via SHELXL for small-molecule structures .

- Validation : The ORTEP-3 GUI aids in visualizing thermal ellipsoids and hydrogen-bonding networks, ensuring accurate interpretation of crystallographic data .

Q. What safety protocols are recommended for handling Phenol derivatives in laboratory settings?

- Guidelines : Store in sealed containers in cool, dry environments (≤25°C) with ventilation. Use impermeable gloves (EN374 standard) and safety goggles to prevent skin/eye contact. Avoid exposure to acids, which may release toxic gases .

Q. How is the compound’s preliminary bioactivity assessed in medicinal chemistry studies?

- Methodology : Cell-based assays (e.g., cytotoxicity via MTT) and enzyme inhibition studies (e.g., kinase assays) are conducted. The benzofuran moiety’s π-π interactions with biological targets are hypothesized to drive activity .

Advanced Research Questions

Q. How can conflicting bioactivity data for Phenol, 4-(5-chloro-2-benzofuranyl)-, across studies be resolved?

- Analysis Framework :

- Step 1 : Compare purity levels (e.g., HPLC chromatograms) between studies .

- Step 2 : Validate assay conditions (e.g., buffer pH, solvent DMSO concentration) that may alter compound solubility .

- Step 3 : Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins, identifying structural determinants of activity .

Q. What strategies optimize the synthetic yield of Phenol, 4-(5-chloro-2-benzofuranyl)- in low-crystallinity intermediates?

- Optimization Techniques :

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions improve regioselectivity .

- Crystallization Aids : Use of anti-solvents (e.g., hexane) or seeding with microcrystals enhances crystallization efficiency .

- Table : Example Reaction Conditions

| Step | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Pd(OAc)₂, K₂CO₃ | 65 | 92 |

| 2 | H₂SO₄, EtOH | 78 | 89 |

Q. How do substituent variations (e.g., halogen position) on the benzofuran ring affect the compound’s electronic properties?

- Methodology : Density functional theory (DFT) calculations (e.g., Gaussian 09) predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Experimental validation via UV-Vis spectroscopy correlates with computational results .

Q. What advanced techniques characterize the compound’s stability under oxidative stress?

- Approach :

- Forced Degradation Studies : Expose the compound to H₂O₂ (3%, 40°C) and monitor degradation via LC-MS.

- Kinetic Analysis : Arrhenius plots determine activation energy (Eₐ) for decomposition pathways .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.